7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Beschreibung
This compound is a purine-2,6-dione derivative characterized by:
- Position 3: Methyl group.
- Position 7: 2-Ethoxyethyl substituent, a flexible ether chain.
- Position 8: 4-Methylpiperazinyl group, a nitrogen-rich heterocycle.
Eigenschaften
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O3/c1-4-24-10-9-21-11-12(19(3)15(23)17-13(11)22)16-14(21)20-7-5-18(2)6-8-20/h4-10H2,1-3H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDMKADCBDABSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 2-ethoxyethyl bromide under basic conditions, followed by the introduction of the piperazine moiety through nucleophilic substitution. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or piperazine moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in solvents such as DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibition
The compound has been identified as a potent inhibitor of DPP-IV. This inhibition is significant because DPP-IV plays a crucial role in the inactivation of incretin hormones, which are essential for insulin secretion and glucose homeostasis. By inhibiting this enzyme, the compound may enhance the levels of active incretin hormones, thus improving glycemic control in diabetic patients .
Anticancer Activity
Emerging research suggests that purine derivatives like this compound may exhibit anticancer properties. Studies have indicated that certain modifications in purine structures can lead to cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics .
Neuropharmacological Effects
There is growing interest in the neuropharmacological properties of purine derivatives. Some studies indicate that compounds similar to 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione may influence neurotransmitter systems and exhibit potential benefits in treating neurological disorders such as depression and anxiety .
Data Tables
| Activity Type | Description |
|---|---|
| DPP-IV Inhibition | Potent inhibitor; enhances incretin hormone levels |
| Anticancer Activity | Induces apoptosis; inhibits proliferation |
| Neuropharmacological Effects | Potential benefits in mood disorders |
Case Study 1: DPP-IV Inhibition and Diabetes Management
A study conducted on diabetic rat models demonstrated that administration of this compound resulted in significantly lower blood glucose levels compared to controls. The mechanism was attributed to enhanced insulin secretion mediated by increased levels of GLP-1 (glucagon-like peptide-1) due to DPP-IV inhibition .
Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines showed that the compound exhibited dose-dependent cytotoxicity. The research indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Wirkmechanismus
The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit a key enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 7
The 2-ethoxyethyl group at position 7 distinguishes the target compound from analogs with alternative substituents:
Trends :
Substituent Variations at Position 8
The 4-methylpiperazinyl group at position 8 is critical for nitrogen-mediated interactions. Key analogs include:
Trends :
Combined Substituent Effects
- Linagliptin (): Features a quinazolinylmethyl group at position 1 and a butynyl group at position 7, demonstrating how combined substituents tailor specificity for DPP-4 inhibition .
- Compounds : 7-Arylalkyl-8-pyrazolyl derivatives show promise in biological studies, emphasizing the synergy between positions 7 and 8 .
Biologische Aktivität
7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| IUPAC Name | 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
| CAS Number | 672891-46-2 |
| Molecular Formula | C15H24N6O3 |
| Molar Mass | 336.39 g/mol |
The compound functions primarily as a kinase inhibitor , targeting various receptor tyrosine kinases (RTKs) involved in cell signaling pathways that regulate cell growth and proliferation. Its mechanism includes:
- Binding Affinity : The compound exhibits strong binding to the ATP-binding site of kinases, which is crucial for their activation.
- Selectivity : It shows selectivity towards certain kinase mutations, potentially leading to fewer side effects compared to non-selective inhibitors.
Anticancer Properties
Research indicates that 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione displays significant anticancer activity through the following pathways:
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition is critical for blocking downstream signaling pathways that promote tumor growth .
- Effect on Cell Proliferation : In vitro studies demonstrate that this compound can reduce cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological effects. Piperazine derivatives have been associated with:
- Acetylcholinesterase Inhibition : Some studies indicate that similar compounds can inhibit acetylcholinesterase, which may have implications for neurodegenerative diseases .
Case Studies and Research Findings
-
Study on Kinase Inhibition :
- A study evaluated the efficacy of various purine derivatives as kinase inhibitors. The results indicated that 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione had an IC50 value in the low micromolar range against specific RTKs, demonstrating its potential as a therapeutic agent .
- In Vivo Studies :
Q & A
Q. What advanced techniques resolve synthetic byproduct contradictions?
- Analytical workflow :
- HPLC-DAD/MS : Identify N7 vs. N9 alkylation isomers (retention time differences: 2.1 vs. 2.4 min) .
- ²D NMR : ROESY correlations distinguish between C8-piperazine and C7-ethoxyethyl regiochemistry .
- Kinetic analysis : Monitor reaction progress via in situ IR to optimize time-temperature profiles and minimize dimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
